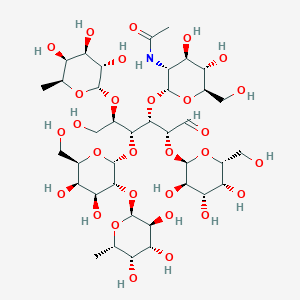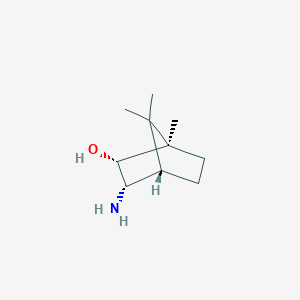
4-フルオロベンゾイルアセトニトリル
概要
説明
4-Fluorobenzoylacetonitrile, also known as 4-FBAN, is a chemical compound with the molecular formula C8H5FN2. It is a colorless solid that has a wide range of applications in scientific research, including its use as a reagent for the synthesis of organic compounds. 4-FBAN is also known to act as a potent inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs and other xenobiotics. This property of 4-FBAN makes it a valuable tool in the study of drug metabolism and drug-drug interactions.
科学的研究の応用
有機太陽電池
4-フルオロベンゾイルアセトニトリルは、H3T-4-FOPと呼ばれる平面型ドナー-π-アクセプター(D-π-A)型小有機分子(SOM)の合成に使用されます . この分子は、溶液プロセスによるバルクヘテロ接合型有機太陽電池(BHJ-OSCs)の製造におけるドナー材料として使用されます。 H3T-4-FOP SOMにおけるアクセプターユニットとしての4-フルオロベンゾイルアセトニトリルの存在は、光学バンドギャップを2.01 eVに調整し、最高被占軌道(HOMO)が−5.27 eV、最低空軌道(LUMO)が−3.26 eVという適切なエネルギー準位を実現しました .
医薬品中間体
4-フルオロベンゾイルアセトニトリルは医薬品中間体として使用されます . 医薬品中間体は、医薬品有効成分の製造に使用される構成要素となる化学物質です。
D-π-A型ドナー材料の合成
4-フルオロベンゾイルアセトニトリルは、D-π-A型ドナー材料の合成に使用されます . これらの材料は、有機発光ダイオード(OLED)、有機光起電力(OPV)、有機電界効果トランジスタ(OFET)など、さまざまな用途で使用されています。
エネルギー変換
4-フルオロベンゾイルアセトニトリルをアクセプターユニットとして使用する合成されたH3T-4-FOP SOMは、エネルギー変換プロセスに適用されます . 有機太陽電池では、太陽エネルギーを電気エネルギーに変換するために使用されます。
溶解度研究
4-フルオロベンゾイルアセトニトリルは、ジメチルホルムアミドおよびジメチルスルホキシドに可溶です . この特性は、薬物送達や材料科学など、さまざまな研究分野において重要です。
安全性および取扱に関する研究
4-フルオロベンゾイルアセトニトリルの安全性および取扱に関する研究も行われています . これには、防塵マスク、眼保護具、手袋など、この化学物質を取り扱う際に使用する適切な安全装備の研究が含まれます .
Safety and Hazards
4-Fluorobenzoylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, wearing protective equipment, and ensuring adequate ventilation .
将来の方向性
作用機序
Target of Action
4-Fluorobenzoylacetonitrile is primarily used as a reagent in the synthesis of various compounds .
Mode of Action
As a chemical reagent, 4-Fluorobenzoylacetonitrile interacts with other compounds during synthesis reactions . The specifics of these interactions depend on the particular reaction conditions and the other compounds present .
Biochemical Pathways
The biochemical pathways affected by 4-Fluorobenzoylacetonitrile are dependent on the compounds it helps synthesize . For example, it is used in the synthesis of Blonanserin, a 5-HT2 serotonin receptor and D2 dopamine receptor antagonist . In this context, the biochemical pathways related to serotonin and dopamine would be affected .
Pharmacokinetics
The pharmacokinetic properties of the compounds it helps synthesize would be of interest .
Result of Action
The molecular and cellular effects of 4-Fluorobenzoylacetonitrile are again dependent on the compounds it helps synthesize . For instance, in the case of Blonanserin, the result would be antagonism of certain serotonin and dopamine receptors .
Action Environment
The action of 4-Fluorobenzoylacetonitrile is heavily influenced by the environment in which it is used, including factors like temperature, pH, and the presence of other compounds . These factors can influence the efficiency of the reactions it is involved in .
Its impact on biological systems is therefore indirect, and depends on the specific compounds it helps to create .
生化学分析
Biochemical Properties
4-Fluorobenzoylacetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It is used as a reagent in the synthesis of Blonanserin, a 5-HT2 serotonin receptor and D2 dopamine receptor antagonist, which is used as an antipsychotic . Additionally, 4-Fluorobenzoylacetonitrile is involved in the preparation of pyrazolopyrimidines, which are potential antimicrobial and antioxidant agents . The compound interacts with various enzymes and proteins, including prostaglandin synthetase, an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins . This interaction is crucial for its anti-inflammatory activity.
Cellular Effects
4-Fluorobenzoylacetonitrile has notable effects on various types of cells and cellular processes. It inhibits the production of prostaglandins in humans, which may be due to its ability to inhibit cellular respiration . This inhibition can lead to increased blood pressure and heart rate, gastrointestinal symptoms such as nausea and vomiting, and central nervous system symptoms such as headache, drowsiness, dizziness, or confusion . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 4-Fluorobenzoylacetonitrile involves its binding interactions with biomolecules. It binds to the receptor site of prostaglandin synthetase, inhibiting the enzyme’s activity and thereby reducing the production of prostaglandins . This inhibition is a key factor in its anti-inflammatory properties. Additionally, the compound’s ability to inhibit cellular respiration further contributes to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluorobenzoylacetonitrile can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under certain conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that prolonged exposure to 4-Fluorobenzoylacetonitrile can lead to sustained inhibition of prostaglandin production and other cellular processes.
Dosage Effects in Animal Models
The effects of 4-Fluorobenzoylacetonitrile vary with different dosages in animal models. At lower doses, the compound exhibits its intended anti-inflammatory effects without significant adverse reactions . At higher doses, toxic or adverse effects such as increased blood pressure, gastrointestinal symptoms, and central nervous system disturbances have been observed . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
4-Fluorobenzoylacetonitrile is involved in various metabolic pathways. It interacts with enzymes such as prostaglandin synthetase, influencing the metabolic flux and levels of metabolites . The compound’s role in the synthesis of pharmaceutical agents also implicates it in broader metabolic networks within the body.
Transport and Distribution
Within cells and tissues, 4-Fluorobenzoylacetonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Fluorobenzoylacetonitrile is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Fluorescence microscopy and other techniques are often used to study its localization and potential effects on cellular structures .
特性
IUPAC Name |
3-(4-fluorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJBBLDAJBJVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382482 | |
| Record name | 4-Fluorobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4640-67-9 | |
| Record name | 4-Fluoro-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4640-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Fluorobenzoylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)-3-oxopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-FLUOROBENZOYLACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1LTB8K2DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-Fluorobenzoylacetonitrile considered a promising component for organic solar cells?
A1: 4-Fluorobenzoylacetonitrile exhibits several properties desirable for organic solar cells:
- Tunable Energy Levels: Its incorporation as an acceptor unit in D-π-A systems allows for fine-tuning the energy levels within the molecule. This is crucial for efficient charge transfer processes within the solar cell []. The study demonstrated that using 4-Fluorobenzoylacetonitrile resulted in a HOMO level of -5.27 eV and a LUMO level of -3.26 eV for the synthesized SOM [].
- Optimal Band Gap: The presence of 4-Fluorobenzoylacetonitrile helps achieve a suitable optical band gap, around ~2.01 eV in this case []. This band gap is ideal for absorbing sunlight and converting it into electricity.
- Good Solubility: The molecule contributes to the overall solubility of the SOM, which is essential for solution processing techniques used in device fabrication [].
Q2: How does the structure of 4-Fluorobenzoylacetonitrile influence its performance in the D-π-A system?
A2: While the provided research [] focuses on the overall performance of the synthesized SOM containing 4-Fluorobenzoylacetonitrile, it doesn't delve into specific structure-activity relationships. Further research exploring modifications to the 4-Fluorobenzoylacetonitrile structure and their impact on energy levels, absorption spectra, and overall device performance would be valuable. This could involve investigating the effects of different substituents, their positions on the aromatic ring, or modifications to the acyl acetonitrile moiety.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














